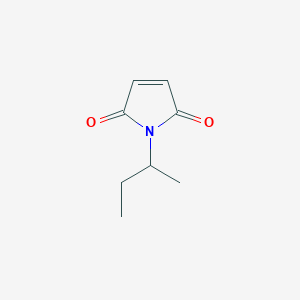

1-Butan-2-ylpyrrole-2,5-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-butan-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-6(2)9-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWASMIDVYJKRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598597 | |

| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102331-61-3 | |

| Record name | 1-(Butan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N Butan 2 Ylpyrrole 2,5 Dione

Established Synthetic Pathways for N-Alkyl Pyrrole-2,5-diones

The traditional synthesis of N-alkyl pyrrole-2,5-diones relies on several robust and well-documented methods. These pathways are characterized by their reliability and have been refined over many years of research.

Condensation Reactions of Maleic Anhydride (B1165640) or Acid Derivatives with Primary Amines

One of the most common and direct methods for synthesizing N-substituted maleimides is the condensation of maleic anhydride with a primary amine. epo.orggoogle.com This reaction typically proceeds in two steps. First, the primary amine, in this case, butan-2-amine, reacts with maleic anhydride to form the corresponding N-substituted maleamic acid intermediate. epo.orgucl.ac.be This initial reaction is often exothermic and can be carried out in various solvents, with acetone (B3395972) being a common choice due to its low toxicity and cost-effectiveness.

The subsequent step involves the cyclodehydration of the maleamic acid to yield the target N-butan-2-ylpyrrole-2,5-dione. epo.org This cyclization is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate. ucl.ac.becore.ac.uk The use of an azeotropic solvent to remove the water formed during the reaction can also facilitate the cyclization. epo.org While this method is generally effective, high temperatures can sometimes lead to the formation of undesirable polymeric byproducts. rloginconsulting.com

A Korean patent describes a method for producing various N-substituted maleimides, including N-(sec-butyl)maleimide, by reacting primary amines and maleic anhydride. The process involves a dehydration ring-closure reaction at 100 to 140°C in the presence of a supported acid catalyst and an organic solvent capable of azeotropic distillation with water. google.com

Table 1: Two-Step Synthesis of N-Alkyl Maleimides from Maleic Anhydride

| Step | Reactants | Intermediate/Product | Conditions | Reference(s) |

| 1 | Maleic anhydride, Primary amine (e.g., butan-2-amine) | N-substituted maleamic acid | Diethyl ether, Acetone | ucl.ac.be |

| 2 | N-substituted maleamic acid | N-substituted maleimide (B117702) | Acetic anhydride, Sodium acetate, Heat | ucl.ac.becore.ac.uk |

Paal-Knorr Cyclocondensation from 1,4-Dicarbonyl Compounds and Primary Amines

The Paal-Knorr synthesis is a powerful and versatile method for preparing substituted pyrroles, including pyrrole-2,5-diones (maleimides), by condensing a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.comwikipedia.org In the context of 1-butan-2-ylpyrrole-2,5-dione, the starting material would be a suitable 1,4-dicarbonyl precursor which, upon reaction with butan-2-amine, undergoes cyclization and dehydration to form the desired product.

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal, followed by attack of the amine on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org Subsequent dehydration yields the final pyrrole (B145914) ring. wikipedia.org Research has shown that the reaction of hexane-2,5-dione with butan-1-amine proceeds through a hemiaminal cyclization pathway. researchgate.net This method is widely applicable to a range of primary aliphatic and aromatic amines. alfa-chemistry.com

Conversion from Dihydroxypyrrolidine-2,5-dione Precursors via Tosylation and Elimination

A more specialized route to pyrrole-2,5-diones involves the chemical modification of pre-existing pyrrolidine-2,5-dione scaffolds. One such method is the conversion of a 3,4-dihydroxypyrrolidine-2,5-dione precursor. Research has demonstrated that treating trans-3,4-dihydroxypyrrolidine-2,5-dione (L-tartarimide) with tosyl chloride (TsCl) and triethylamine (B128534) (Et3N) does not lead to the expected tosylated pyrrolidine-2,5-dione. Instead, it results in the formation of a monotosylated maleimide. scirp.orgoalib.comamanote.com

Theoretical studies using Density Functional Theory (DFT) have shed light on the reaction mechanism. scirp.orgoalib.com It is proposed that the initially formed monotosylated pyrrolidine-2,5-dione intermediate is thermodynamically unstable and spontaneously eliminates a molecule of p-toluenesulfonic acid (TsOH) to form an enol-ketone tautomer. scirp.org This tautomer is then subsequently tosylated to yield the final monotosylated maleimide product. scirp.org This finding suggests that tosylates of trans-3,4-dihydroxypyrrolidine-2,5-dione are inherently unstable and readily convert to the corresponding maleimides. scirp.orgoalib.com

Catalytic Approaches in Pyrrole-2,5-dione Synthesis

To improve the efficiency, selectivity, and environmental footprint of pyrrole-2,5-dione synthesis, various catalytic systems have been developed. These modern approaches often offer milder reaction conditions, shorter reaction times, and higher yields compared to traditional methods.

Organocatalysis in Paal-Knorr Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. In the context of the Paal-Knorr synthesis, various organocatalysts have been successfully employed to promote the formation of N-substituted pyrroles.

For instance, ascorbic acid has been shown to be a recyclable organocatalyst for the Paal-Knorr condensation of hexane-2,5-dione with various amines under solvent-free conditions, affording the desired pyrroles in moderate to excellent yields. researchgate.net Similarly, L-tryptophan has been utilized as an effective catalyst for the solvent-free Paal-Knorr cyclocondensation of primary aromatic amines with hexane-2,5-dione. alliedacademies.org Other organocatalysts, such as saccharin (B28170) and vitamin B1, have also been reported to catalyze the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and amines or hydrazides. nih.govresearchgate.net Microwave irradiation in combination with organocatalysts like salicylic (B10762653) acid has been shown to dramatically reduce reaction times in solvent-free Paal-Knorr syntheses. pensoft.net

Table 2: Examples of Organocatalysts in Paal-Knorr Pyrrole Synthesis

| Organocatalyst | Substrates | Conditions | Reference(s) |

| Ascorbic Acid | Hexane-2,5-dione, Amines | Solvent-free | researchgate.net |

| L-Tryptophan | Hexane-2,5-dione, Aromatic amines | Solvent-free, 70°C | alliedacademies.org |

| Saccharin | Hexane-2,5-dione, Aromatic hydrazides | Methanol, Room temperature | nih.gov |

| Vitamin B1 | Hexane-2,5-dione, Aromatic amines | Ethanol, Room temperature | nih.govresearchgate.net |

| Salicylic Acid | 1,4-Dicarbonyls, Anilines | Solvent-free, Microwave | pensoft.net |

Nanocatalyst-Mediated Syntheses

In recent years, nanocatalysts have gained significant attention due to their high surface-to-volume ratio and unique catalytic properties, which often lead to enhanced reactivity and selectivity. Several studies have reported the use of nanocatalysts for the synthesis of N-substituted pyrroles.

One notable example is the use of nickel ferrite (B1171679) nanoparticles doped on hollow carbon microspheres (NiFe2O4@MCHMs) as a reusable catalyst for the one-pot synthesis of N-substituted pyrrole derivatives from 2,5-dimethoxytetrahydrofuran (B146720) and primary aromatic amines in water. nih.gov Another approach utilizes a reusable magnetic nanocatalyst, Fe3O4@L-proline@SO3H, for the synthesis of N-substituted pyrroles from hexane-2,5-dione and various amines under ultrasonic irradiation and solvent-free conditions. tandfonline.comtandfonline.com These nanocatalyst-based methods often align with the principles of green chemistry, offering high yields, simple product separation, and catalyst recyclability. nih.govtandfonline.com

Metal-Mediated Cyclization Processes

The cyclization of maleamic acid precursors to form the maleimide ring is a critical step in the synthesis of compounds like this compound. Metal-mediated processes offer efficient and selective routes to achieve this transformation. Various metal catalysts have been explored to facilitate the dehydration and ring-closure of N-substituted maleamic acids.

One approach involves the use of tin compounds, such as metallic tin, tin oxide, or tin salts of maleamic acids, as catalysts. These catalysts have been shown to promote the dehydration ring closure reaction, offering an alternative to corrosive acid catalysts like sulfuric acid and orthophosphoric acid. The use of tin-based catalysts can circumvent issues related to reactor corrosion. However, challenges remain in achieving high yields, as an excess of the N-substituted maleamic acid can persist in the final product. For instance, a process for preparing N-substituted maleimides utilizes a catalyst system containing metallic tin, tin oxide, or a tin salt of the corresponding maleamic acid, enabling the reaction to proceed with high selectivity and yield under azeotropic distillation conditions.

Other metal compounds have also been investigated. For example, catalysts containing zinc, chromium, cobalt, nickel, iron, aluminum, or palladium have been used in conjunction with strong acids to improve the synthesis of N-substituted maleimides. Copper(II)-catalyzed radical addition to N-substituted maleimides represents another metal-mediated strategy, enabling the formation of oxime ether adducts. This process involves the copper-catalyzed generation of oxime radicals, which then add to the maleimide core. Furthermore, visible-light-induced aerobic oxidative cyclization of N,N-dimethylanilines with maleimides has been achieved using Eosin Y, a metal-free organic dye, as a photocatalyst, though metal-based photocatalysts like ruthenium and iridium complexes are also known to catalyze similar transformations.

Reaction Mechanisms and Reactivity Profiles of the Pyrrole 2,5 Dione Moiety

Nucleophilic Addition Reactions to the Olefinic Double Bond

The electron-deficient double bond of the pyrrole-2,5-dione ring is a prime target for nucleophilic attack. This reactivity is the basis for its widespread use in conjugation chemistry, where it readily forms stable covalent bonds with various nucleophiles.

The most prominent reaction of the maleimide (B117702) moiety is the Michael addition, or conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. The general mechanism involves the attack of the nucleophile on one of the double-bonded carbons, leading to the formation of a resonance-stabilized enolate intermediate. This is followed by protonation to yield the final succinimide (B58015) derivative adduct.

The reaction between a maleimide and a thiol-containing compound is a cornerstone of bioconjugation, prized for its speed, efficiency, and high selectivity. axispharm.com

Mechanism: The conjugation proceeds via a Michael addition mechanism. A nucleophilic thiolate anion attacks one of the electrophilic carbons of the maleimide double bond. This step forms a stable thioether bond and generates a succinimide ring. The reaction is highly efficient and can proceed without a catalyst, particularly in polar solvents. axispharm.com

Chemoselectivity: The thiol-maleimide reaction is exceptionally chemoselective. researchgate.net It specifically targets sulfhydryl groups (like those in cysteine residues of proteins) within a pH range of 6.5 to 7.5. axispharm.comthermofisher.com Under these mild, near-neutral conditions, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. axispharm.commdpi.com At a more alkaline pH (above 8.5), the selectivity decreases as the reaction with primary amines becomes more favorable, and the rate of maleimide hydrolysis also increases. thermofisher.comnih.gov

Thioether Bond Formation: The result of this reaction is a stable thioether linkage. thermofisher.com However, the stability of the resulting succinimide product can be a concern. The adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, and the succinimide ring itself is susceptible to hydrolysis, opening to form a succinamic acid derivative. nih.govnih.govproteomics.com.au This hydrolysis can be a limitation in certain applications where long-term stability is critical. nih.gov

Table 1: Key Features of Thiol-Maleimide Conjugation

| Feature | Description |

| Reaction Type | Michael Addition |

| Nucleophile | Thiol (Sulfhydryl group, -SH) |

| Optimal pH | 6.5 - 7.5 axispharm.comthermofisher.com |

| Product | Thiosuccinimide (Stable Thioether Bond) axispharm.com |

| Selectivity | Highly chemoselective for thiols over other nucleophiles like amines at neutral pH. axispharm.commdpi.com |

| Side Reactions | Retro-Michael addition, hydrolysis of the succinimide ring. nih.govnih.govproteomics.com.au |

Beyond sulfur, the maleimide double bond can react with other nucleophiles, including heavier chalcogens and various nitrogen-based nucleophiles.

Chalcogen Nucleophiles: Theoretical studies using Density Functional Theory (DFT) have investigated the interaction of maleimide with urea (B33335) (oxygen nucleophile) and thiourea (B124793) (sulfur nucleophile). nih.govresearchgate.net These studies indicate that the carbon-carbon double bond of the maleimide is the electrophilic site, and the chalcogen atom (S or O) is the primary nucleophilic site. nih.gov The calculations predict that the reaction with the sulfur atom of thiourea is more favorable than with the oxygen atom of urea, which aligns with experimental observations. nih.gov The greater nucleophilicity of sulfur compared to oxygen makes it a more reactive partner in Michael additions. researchgate.net

Nitrogen Nucleophiles: While the reaction with thiols is preferred at neutral pH, maleimides can react with nitrogen nucleophiles, such as the primary amine groups found in lysine (B10760008) residues. axispharm.comthermofisher.com This reaction, an aza-Michael addition, becomes more competitive at pH values above 8.5. thermofisher.comnih.gov The reaction of N-substituted maleimides with thioacetamide (B46855) has also been studied, revealing complex pathways. The initial step is the Michael addition of the sulfur atom to the maleimide double bond. nih.gov This can be followed by a recyclization of the succinimide ring, driven by the nucleophilic nitrogen atom of the thioacetamide moiety. nih.gov

The electron-deficient double bond of N-substituted maleimides makes them excellent dienophiles for [4+2] Diels-Alder cycloaddition reactions. This reaction forms a six-membered ring by reacting with a conjugated diene, such as furan (B31954) or anthracene (B1667546) derivatives. nih.govnih.govtandfonline.com

The Diels-Alder reaction is highly valuable in organic synthesis for its ability to create complex cyclic structures with a high degree of stereocontrol. tandfonline.com For example, the reaction between N-substituted maleimides and furan derivatives can produce both endo and exo stereoisomers. nih.govtandfonline.com The endo adduct is typically the kinetically favored product, formed faster at lower temperatures, while the exo adduct is often the more thermodynamically stable product. nih.gov The reaction can be influenced by various factors, including the use of catalysts or additives like cyclodextrins, which can bind the hydrophobic N-substituent and modulate the electronic properties of the maleimide double bond, thereby enhancing reactivity. nih.gov

A key feature of the Diels-Alder reaction involving furan and maleimide adducts is its thermal reversibility. nih.govtandfonline.com Upon heating, the cycloadduct can undergo a retro-Diels-Alder reaction, breaking down to regenerate the original furan and maleimide reactants. nih.gov This reversibility is the basis for developing self-healing polymers and other dynamic materials. tandfonline.com

The temperature at which the retro-reaction occurs depends on the structure of the adduct. rsc.org The kinetically favored endo isomer typically undergoes the retro-Diels-Alder reaction at a lower temperature than the more stable exo isomer. nih.govrsc.org Studies have shown that factors like the presence of electron-withdrawing substituents on the reactants, high temperatures, and the presence of a nucleophile can accelerate the retro-Diels-Alder kinetics. rsc.org Furthermore, investigations using mechanical force (e.g., via sonication) have revealed that the mechanism of the retro-Diels-Alder reaction can switch from a concerted pathway (where both bonds break simultaneously) to a sequential, diradical pathway under tension. uliege.bersc.org The force required to induce this switch and break the adduct depends on the stereochemistry, with some isomers showing greater mechanical resistance than others. uliege.beacs.org

Thiol-Maleimide Conjugation: Mechanism, Chemoselectivity, and Thioether Bond Formation

Diels-Alder Cycloaddition Reactions (as Dienophiles)

Photoinduced Reactivity and Mechanistic Investigations

In addition to their thermal reactions, N-substituted maleimides exhibit rich photochemical reactivity. When exposed to UV or visible light, they can participate in various cycloaddition reactions, primarily [2+2] photocycloadditions with alkenes. mdpi.comnih.gov

The mechanism of these photoreactions depends significantly on the nature of the N-substituent (alkyl vs. aryl). N-alkyl maleimides, such as 1-butan-2-ylpyrrole-2,5-dione, can be directly excited by UV light (e.g., 370 nm) to a triplet excited state, which then reacts with an alkene to form a cyclobutane (B1203170) ring adduct. nih.govacs.org The reaction proceeds through a diradical intermediate. acs.org

In contrast, N-aryl maleimides often require a photosensitizer (like thioxanthone) and visible light (e.g., 440 nm) to react efficiently. nih.govacs.org This is because N-aryl maleimides have a very low quantum yield for forming the necessary triplet state upon direct irradiation. The sensitizer (B1316253) absorbs the light, enters an excited state, and then transfers its energy to the maleimide, enabling the reaction to proceed. acs.org Besides [2+2] cycloadditions, N-substituted maleimides can also undergo other photoinduced transformations, such as [5+2] photocycloadditions and photo-ene reactions, depending on the specific maleimide structure and the reaction partner. mdpi.com

Table 2: Summary of Compound Names

| Systematic Name | Common/Alternative Name(s) |

| This compound | N-(sec-butyl)maleimide, N-sec-Butylmaleimide |

| Pyrrole-2,5-dione | Maleimide |

| Thiosuccinimide | Thioether adduct |

| Succinamic acid | Hydrolyzed maleimide adduct |

| Furan | - |

| Anthracene | - |

| Cyclodextrin | - |

| Thioxanthone | Photosensitizer |

| Urea | - |

| Thiourea | - |

| Thioacetamide | - |

Photodimerization Processes

Upon exposure to UV radiation (~350 nm), maleimides, including N-alkyl derivatives like this compound, can undergo photodimerization. mdpi.com This process typically occurs via a [2+2] cycloaddition reaction between two identical maleimide molecules, leading to the formation of a cyclobutane ring. mdpi.comresearchgate.net The reaction proceeds through the triplet excited state of the maleimide, which can be generated either by direct irradiation followed by intersystem crossing or through the use of a triplet sensitizer like benzophenone. mdpi.comresearchgate.net Studies on N-alkyl-3,4-dimethylmaleimides have shown that dimerization quantum yields can range from 0.01 to 0.5, depending on the solvent. researchgate.net In some cases, a single-bonded dimer can also be formed as a distinct product from the well-known cyclobutane-fused dimer. researchgate.net

Photo-Ene Reactions

While [2+2] photocycloaddition is a common photochemical process for maleimides, a competing photo-ene reaction can occur with alkene partners that possess active allylic hydrogens. mdpi.com This reaction pathway can sometimes circumvent the traditional cycloaddition. Research has demonstrated that specific methyl-substituted maleimides can preferentially undergo a photo-ene reaction instead of the expected [2+2] photocycloaddition with various alkenes. mdpi.com This highlights the tunability of maleimide photoreactivity based on its substitution pattern and the choice of reaction partners.

Photocycloaddition Pathways ([2+2] and [5+2])

The maleimide moiety readily participates in photocycloaddition reactions, most notably the [2+2] and [5+2] pathways.

The intermolecular [2+2] photocycloaddition between a maleimide and an alkene is a powerful method for constructing cyclobutane rings, often with the generation of multiple stereogenic centers. mdpi.comnih.gov A key distinction exists between N-alkyl and N-aryl maleimides. N-alkyl maleimides, such as this compound, possess a non-zero triplet quantum yield, which allows the [2+2] photocycloaddition with alkenes to proceed via direct UVA irradiation (e.g., 370 nm) without the need for a photosensitizer. nih.govresearchgate.netacs.org This reaction has been successfully demonstrated for various secondary N-substituted maleimides, leading to good yields and stereoselectivity. nih.govacs.org

Less commonly, maleimides can participate in [5+2] photocycloaddition reactions. This pathway has been observed in N-alkenyl maleimides, where intramolecular photocycloaddition can lead to the formation of 7,5-fused azepine structures. mdpi.com The specific reaction pathway ([2+2] vs. [5+2]) can be controlled by whether the reaction is sensitized, demonstrating that different bonds within the maleimide structure can be activated. mdpi.com

Intramolecular Cyclisation and Isomerization Pathways of Maleimide Derivatives

The structure of the N-substituent on the maleimide ring can lead to unique intramolecular reactions and isomerizations.

Intramolecular cyclization can occur if the N-substituent contains a nucleophilic group. For instance, maleimide derivatives with a histidine-containing peptide as the N-substituent have been shown to undergo spontaneous ring closure. nih.gov This happens via the nucleophilic addition of the histidine's imidazole (B134444) nitrogen to the activated double bond of the maleimide ring, a reaction that proceeds much faster than analogous intermolecular reactions. nih.gov Similarly, other intramolecular cyclizations can be designed, such as those used in the synthesis of complex polycyclic aromatic diimides from maleimide precursors. rsc.orgnih.gov

Isomerization is another important pathway for maleimide derivatives. Under certain conditions, such as the presence of excess acid or base, maleimides can isomerize to the corresponding isomaleimide, although these conditions are generally avoided to maintain product integrity. google.com More relevant to its reactivity is the isomerization that can occur following the primary Michael-type addition of a thiol. For adducts formed with N-terminal cysteine, the newly formed succinimidyl thioether can undergo rearrangement to a more stable six-membered thiazine (B8601807) structure, a process influenced by pH and the adjacent amino acid sequence. nih.govnih.gov

Hydrolytic Stability and Ring-Opening Mechanisms

The stability of the maleimide ring in aqueous environments is a critical factor, particularly in biological applications. The ring is susceptible to hydrolysis, which leads to its opening and the loss of reactivity.

Formation of Maleamic Acid Derivatives via Hydrolysis

In the presence of water, especially under alkaline conditions, the maleimide ring of this compound can undergo hydrolytic cleavage. rsc.orguu.nl The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring. This leads to the opening of the five-membered ring to form the corresponding N-(sec-butyl)maleamic acid derivative. rsc.orggoogle.com This resulting maleamic acid contains a carboxylic acid and an amide group and is unreactive towards thiols in Michael addition reactions, effectively deactivating the compound for conjugation purposes. uu.nl The synthesis of N-substituted maleimides often starts from the corresponding maleamic acid, which is formed by reacting maleic anhydride (B1165640) with a primary amine (like sec-butylamine) and is then cyclized. researchgate.netijert.org

Influence of pH and Temperature on Ring-Opening Kinetics

The rate of hydrolytic ring-opening is strongly dependent on both pH and temperature. rsc.orgresearchgate.net

Influence of pH: The hydrolysis of the maleimide ring is significantly accelerated with increasing pH.

At acidic to neutral pH (pH 3.0 to 7.4), the ring-opening reaction is generally slow. rsc.orgresearchgate.net

At pH 5.5, the hydrolysis is extremely slow. rsc.orgresearchgate.net

As the pH becomes alkaline (pH > 7.5), the rate of hydrolysis increases substantially. rsc.orguu.nlresearchgate.net At pH 9.0, the ring-opening is fast, and at pH 11, it becomes extremely rapid. rsc.org

Influence of Temperature: Increasing the temperature also increases the rate of hydrolysis.

At pH 7.4, the observed rate constant for the hydrolysis of a maleimide derivative was found to be approximately five times higher at 37°C compared to 20°C. rsc.orgresearchgate.net

This temperature dependence means that even at physiological pH, the stability of the maleimide ring can be significantly reduced at physiological temperature (37°C) compared to room temperature. rsc.org

The kinetic data underscores that for applications requiring the stability of the maleimide ring, conditions should be maintained at a neutral or slightly acidic pH and at lower temperatures.

Table 1: Factors Influencing the Rate of Maleimide Ring Hydrolysis

| Parameter | Condition | Effect on Hydrolysis Rate | Reference |

|---|---|---|---|

| pH | Acidic (e.g., pH 3.0 - 5.5) | Very Slow | rsc.org |

| Neutral (e.g., pH 7.4) | Moderate, increases with temperature | rsc.orgresearchgate.net | |

| Alkaline (e.g., pH 9.0) | Fast | rsc.org | |

| Temperature | 20°C (at pH 7.4) | Slower | rsc.orgresearchgate.net |

| 37°C (at pH 7.4) | ~5x faster than at 20°C | rsc.orgresearchgate.net | |

| 50°C (at pH 7.4) | Significantly faster than at 37°C | rsc.org |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is indispensable for the unambiguous identification and structural elucidation of organic molecules. For 1-Butan-2-ylpyrrole-2,5-dione, each technique offers a unique window into its molecular architecture and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and advanced techniques)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific spectral data for this compound is not extensively published, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from analogous N-alkyl maleimides and related structures. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole-2,5-dione ring and the sec-butyl group. The two vinylic protons on the maleimide (B117702) ring are chemically equivalent and are expected to appear as a sharp singlet. chemicalbook.comresearchgate.net Studies on N-alkyl maleimides show this singlet typically appears around δ 6.7-7.0 ppm. chemicalbook.comambeed.com The protons of the sec-butyl group would present a more complex pattern due to spin-spin coupling.

The single methine proton (CH) attached to the nitrogen would be a multiplet (sextet or more complex) due to coupling with the adjacent methyl and methylene (B1212753) protons.

The methylene protons (CH₂) would be diastereotopic due to the adjacent chiral center, potentially appearing as two distinct multiplets.

The two methyl groups (CH₃) would also be distinct; one would be a doublet from coupling to the methine proton, and the other a triplet from coupling to the methylene protons.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, confirming the number of unique carbon environments.

The carbonyl carbons (C=O) of the maleimide ring are expected in the δ 170-175 ppm region.

The vinylic carbons (C=C) would likely appear around δ 134 ppm, a characteristic value for maleimides. researchgate.net

The carbons of the sec-butyl group would be found in the aliphatic region of the spectrum (δ 10-60 ppm).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), would be crucial to definitively assign the proton signals of the sec-butyl group by showing which protons are coupled to each other. nih.gov HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton signals with their directly attached carbons and with carbons two or three bonds away, respectively, allowing for the complete and unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds like N-butylmaleimide, maleimide, and butan-2-ol derivatives. nih.govchemicalbook.com

| Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Vinylic (=CH) | ~ 6.7 | Singlet (s) | ~ 134 |

| Carbonyl (C=O) | - | - | ~ 170 |

| Methine (N-CH) | ~ 4.2 - 4.5 | Multiplet (m) | ~ 45 - 50 |

| Methylene (-CH₂-) | ~ 1.5 - 1.7 | Multiplet (m) | ~ 28 - 32 |

| Methyl (-CH₃, adjacent to CH₂) | ~ 0.9 | Triplet (t) | ~ 10 - 12 |

| Methyl (-CH₃, adjacent to CH) | ~ 1.2 | Doublet (d) | ~ 18 - 22 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the maleimide ring. A very strong and sharp absorption band corresponding to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups is expected around 1700-1780 cm⁻¹. plos.org Another key feature would be the C-H stretching vibrations from the sec-butyl group, appearing just below 3000 cm⁻¹. The C=C double bond stretch of the ring typically appears in the 1580-1640 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. acs.org For this molecule, the C=C bond of the maleimide ring, being symmetric, would be expected to produce a strong Raman signal. The symmetric stretching of the C-C backbone of the alkyl chain would also be more prominent in the Raman spectrum.

Table 2: Key Expected Vibrational Frequencies for this compound Frequencies are based on characteristic values for N-substituted maleimides and alkyl groups. plos.org

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| C-H Stretch | Alkyl (sec-butyl) | 2850 - 2960 | Medium |

| C=O Stretch | Imide Carbonyl | 1700 - 1780 | Weak |

| C=C Stretch | Vinylic | ~1600 | Strong |

| C-N Stretch | Imide | 1350 - 1450 | Medium |

| C-H Bend | Alkyl (sec-butyl) | 1375 - 1470 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The chromophore in this compound is the maleimide ring system, where the π-electrons of the double bond are in conjugation with the carbonyl groups. N-alkylmaleimides typically exhibit strong UV absorbance in the 200-320 nm region. aip.org

The spectrum is expected to show two main absorption bands:

A strong absorption band, likely below 250 nm, corresponding to a π → π* transition associated with the conjugated C=C-C=O system.

A weaker, longer-wavelength band, potentially appearing as a shoulder around 300 nm, attributed to a symmetry-forbidden n → π* transition of the carbonyl groups.

The sec-butyl group is an auxochrome that does not conjugate with the ring system and is therefore expected to have only a minor effect on the position of these absorption maxima compared to the parent maleimide or other N-alkyl maleimides. researchgate.net

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related N-substituted maleimide and succinimide (B58015) structures allows for a detailed prediction of its key structural features. iucr.orgscielo.brmdpi.com

The pyrrole-2,5-dione ring is expected to be nearly planar. mdpi.com The attachment of the sec-butyl group introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. In a crystalline state, it would form either a racemic mixture or resolve into a chiral space group. The conformation of the sec-butyl group relative to the plane of the maleimide ring would be a key structural parameter, influenced by steric hindrance and crystal packing forces. X-ray studies on similar molecules reveal the precise geometry of the imide group and the planarity distortions induced by substituents. iucr.orgmdpi.com

Table 3: Expected Bond Lengths and Angles Based on Analogous Crystal Structures Data derived from published crystal structures of related maleimide and succinimide derivatives. scielo.brmdpi.com

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C=O | ~ 1.21 Å |

| Bond Length | C=C | ~ 1.34 Å |

| Bond Length | N-C (ring) | ~ 1.40 Å |

| Bond Length | N-C (alkyl) | ~ 1.48 Å |

| Bond Angle | C-N-C (ring) | ~ 111-113° |

| Bond Angle | O=C-N | ~ 125-127° |

| Dihedral Angle | C-N-C(alkyl)-C | Variable (defines conformation) |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. The molecular formula for this compound is C₈H₁₁NO₂. balmxy.com

High-resolution mass spectrometry (HRMS) would confirm the exact mass, which is calculated to be 153.07898 g/mol for the monoisotopic mass. epa.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 153. The fragmentation pattern would provide further structural confirmation. Key expected fragments would arise from:

Cleavage of the N-C bond, resulting in a sec-butyl cation (C₄H₉⁺) at m/z = 57.

Formation of a maleimide radical cation at m/z = 96 after loss of a sec-butyl radical.

Further fragmentation of the maleimide ring through the loss of CO or other small neutral molecules.

Microwave Spectroscopy for Rotational and Conformational Analysis

Microwave spectroscopy is a gas-phase technique that measures the transitions between quantized rotational energy levels of a molecule. libretexts.org To be microwave active, a molecule must possess a permanent dipole moment, a condition which this compound meets due to its polar imide group.

This technique can determine rotational constants with extremely high precision, which in turn allows for the calculation of highly accurate molecular structures, including bond lengths and angles in the gas phase. tanta.edu.eg Because its three principal moments of inertia would be different (Iₐ ≠ Iₙ ≠ Iₑ), the molecule is classified as an asymmetric top. libretexts.orgox.ac.uk The analysis of its complex microwave spectrum would be challenging but highly informative. aps.org A key application would be the determination of the equilibrium conformation of the sec-butyl group relative to the maleimide ring, as different conformers (rotamers) would give rise to distinct sets of rotational transitions.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for investigating the properties of molecules without the need for empirical synthesis and measurement. nextmol.comunivie.ac.at These methods, particularly those based on quantum mechanics, can predict molecular geometries, spectroscopic characteristics, and reactivity. aps.org For a molecule like this compound, where specific experimental data may be limited, computational approaches offer a valuable avenue for detailed characterization.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for a wide range of chemical systems. dergipark.org.tracs.org DFT methods are employed to determine the electronic structure of molecules, which in turn allows for the prediction of numerous chemical and physical properties. tandfonline.com Calculations for N-substituted maleimides are often performed using hybrid functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), to ensure reliable results for geometry, vibrational frequencies, and electronic properties. derpharmachemica.comdergipark.org.tr

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves optimizing bond lengths, bond angles, and dihedral angles. The pyrrole-2,5-dione (maleimide) ring is expected to be nearly planar, while the attached sec-butyl group introduces conformational flexibility.

Conformational analysis is the study of the different spatial arrangements (conformers) that arise from rotation around single bonds and their relative energies. libretexts.org The key rotational bond in this compound is the N-C bond connecting the maleimide ring to the sec-butyl group. Additionally, rotation around the C-C bonds within the sec-butyl chain, particularly the C1-C2 bond (using standard butane (B89635) numbering), gives rise to different conformers, analogous to the anti and gauche conformations of n-butane. wikipedia.orgyoutube.com

The relative energies of these conformers are influenced by steric hindrance. For instance, conformations where the bulky ethyl and methyl parts of the sec-butyl group are positioned away from the maleimide ring would be energetically favored. The most stable conformer would exhibit minimal steric clash and no torsional strain. libretexts.org Computational studies on similar molecules, like N-benzylmaleimide, have explored such conformational possibilities to identify the ground-state geometry. researchgate.net A potential energy scan rotating the dihedral angles of the sec-butyl substituent would reveal the energy barriers between different rotamers. wikipedia.org

Table 1: Predicted Stable Conformers of this compound This table presents a hypothetical analysis based on principles of conformational analysis for similar N-alkyl substituted compounds.

| Conformer | Description of sec-Butyl Group Orientation | Predicted Relative Energy (kJ/mol) |

|---|---|---|

| Anti-periplanar | The C-C bond of the ethyl group is oriented 180° relative to the plane of the maleimide ring. | 0 (Most Stable) |

| Gauche | The C-C bond of the ethyl group is oriented approx. ±60° relative to the maleimide ring plane. | ~3-5 |

| Eclipsed | The substituent groups on the sec-butyl chain are aligned with the maleimide ring (transition state). | >15 (Least Stable) |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes to functional groups. For N-substituted maleimides, theoretical frequencies are often scaled by a factor (e.g., 0.95-0.98) to correct for anharmonicity and other systematic errors in the calculations, leading to better agreement with experimental data. derpharmachemica.comdergipark.org.tr

For this compound, the most characteristic vibrations would be the C=O stretching modes of the imide group, which are expected to appear as strong bands in the IR spectrum. Studies on analogous compounds like N-(4-nitrophenyl)maleimide show these bands around 1716 cm⁻¹. derpharmachemica.com Other significant predicted vibrations include the C=C stretching of the olefinic bond in the five-membered ring, C-N stretching, and various C-H bending and stretching modes from the alkyl chain. rsc.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on DFT calculations for analogous N-substituted maleimides. derpharmachemica.comdergipark.org.trrsc.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| C-H Stretching (Alkyl) | 2850-3000 | Medium-Strong |

| C-H Stretching (Olefinic) | 3010-3110 | Medium |

| C=O Stretching (Imide, Asymmetric) | ~1770-1790 | Strong |

| C=O Stretching (Imide, Symmetric) | ~1700-1720 | Very Strong |

| C=C Stretching (Olefinic) | ~1580-1660 | Medium-Weak |

| C-N Stretching | ~1100-1400 | Medium |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijarset.com A smaller gap suggests higher reactivity. tandfonline.comderpharmachemica.com

For this compound, the HOMO is expected to be localized on the electron-rich C=C double bond of the maleimide ring, while the LUMO would be distributed over the electron-deficient dicarbonyl system. The electron-donating sec-butyl group would slightly raise the HOMO energy level compared to an unsubstituted maleimide. The HOMO-LUMO gap can be used to calculate various reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), which quantify the molecule's resistance to change and its ability to accept electrons. ijarset.comdergipark.org.tr These descriptors are valuable for predicting how the molecule will behave in reactions like Diels-Alder cycloadditions or Michael additions, where maleimides are commonly used. mdpi.com

Table 3: Predicted FMO Energies and Reactivity Descriptors for this compound Values are estimated based on DFT studies of similar N-alkylmaleimides. ijarset.com

| Parameter | Symbol | Predicted Value (eV) | Chemical Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | ~ -6.5 to -7.0 | Electron-donating ability |

| LUMO Energy | ELUMO | ~ -1.5 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | ~ 4.5 to 5.5 | Chemical stability and reactivity |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | ~ 2.25 to 2.75 | Resistance to charge transfer |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | ~ -4.0 to -4.5 | Electron escaping tendency |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. rsc.org It allows for the prediction of UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, the primary electronic transitions are expected to be π → π* and n → π* transitions. The π → π* transition, involving the C=C and C=O π-systems, would likely be the most intense absorption. The n → π* transition, involving the non-bonding lone-pair electrons on the oxygen atoms, would be of lower intensity. In some N-substituted maleimides, particularly those with aromatic substituents, intramolecular charge transfer (ICT) states can be observed, where photoexcitation leads to a shift of electron density from a donor part of the molecule to an acceptor part. researchgate.net In this compound, the alkyl group is a weak electron donor and the maleimide is an acceptor. While a strong ICT character is not expected, TD-DFT can elucidate the nature of the excited states, distinguishing between locally excited (LE) states confined to the maleimide ring and any potential charge-transfer character. derpharmachemica.com

DFT is an invaluable tool for exploring the reaction mechanisms of organic reactions at a molecular level. chemrxiv.org For N-substituted maleimides, a common and important reaction is the Diels-Alder cycloaddition, where the maleimide acts as a dienophile. rsc.org Computational chemistry can be used to map the entire potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. rsc.org

For a reaction involving this compound, such as a Diels-Alder reaction with a diene like furan (B31954) or butadiene, DFT calculations could determine:

Kinetics : The activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. This value determines the reaction rate. chemrxiv.org The steric bulk of the sec-butyl group could influence the kinetic barrier compared to less hindered N-alkyl maleimides. academie-sciences.fr

By comparing the energy profiles for different possible pathways (e.g., endo vs. exo cycloaddition), DFT can predict the selectivity of the reaction under either kinetic or thermodynamic control. chemrxiv.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity. preprints.org It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. uni-muenchen.de The MEP is calculated as the force acting on a positive test charge by the molecule's nuclei and electrons. preprints.org

Different colors on the MEP map signify varying levels of electrostatic potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. preprints.orgscirp.org Green usually denotes regions of neutral potential. The intensity of the color corresponds to the magnitude of the potential. preprints.org For instance, in a study on N-11-azaartemisinins, the most negative MEP region, ranging from -130.52 to -114.21 kcal/mol, was identified as being susceptible to electrophilic attack. scirp.org

While specific MEP mapping data for this compound is not available in the reviewed literature, the general principles of MEP analysis suggest that the carbonyl oxygens of the dione (B5365651) ring would exhibit a strong negative potential (red), making them likely sites for electrophilic interactions. Conversely, the regions around the hydrogen atoms of the butyl group would display a positive potential (blue).

High-Level Ab Initio Molecular Orbital Theories (e.g., MP2, CBS-QB3)

High-level ab initio molecular orbital theories are critical for obtaining accurate predictions of molecular structures, energies, and other properties. These methods, such as Møller-Plesset perturbation theory of the second order (MP2) and Complete Basis Set (CBS-QB3), account for electron correlation to provide results that are close to experimental values.

The MP2 method is a post-Hartree-Fock approach that offers a good balance between computational cost and accuracy for including electron correlation. In a study on the interaction between acetylene (B1199291) and pyrrole (B145914), computations at the MP2/aug-cc-pVDZ level of theory were instrumental in identifying the stable hydrogen-bonded complexes. science.gov

The CBS-QB3 method is a composite approach that extrapolates to the complete basis set limit to achieve very high accuracy in calculated energies. While specific MP2 or CBS-QB3 calculations for this compound have not been reported in the searched literature, these methods would be invaluable for precisely determining its geometric parameters, vibrational frequencies, and thermochemical properties.

In Silico Studies for Biological Activity Prediction and Target Interaction

In silico studies have become a cornerstone of modern drug discovery and development, allowing for the prediction of a compound's biological activity and its interactions with specific biological targets before undertaking costly and time-consuming laboratory experiments. ajchem-a.combonviewpress.com These computational methods can predict a range of properties, including pharmacokinetics, toxicity, and potential therapeutic effects. bonviewpress.comresearchgate.net

Prediction of Activity Spectra for Substances (PASS) is a widely used tool that can forecast a broad spectrum of biological activities based on a compound's structure. bonviewpress.com These predictions can include pharmacological effects, mechanisms of action, and specific toxicities. bonviewpress.com For example, in silico analyses of various heterocyclic compounds have successfully predicted their potential as antibacterial, antifungal, and antimycobacterial agents. ajchem-a.com

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein. rasayanjournal.co.in The docking score, which estimates the binding affinity, can help in identifying potential drug candidates. researchgate.net For instance, molecular docking studies on arylpyrrole derivatives identified a compound with a strong binding interaction with Plasmodium falciparum protein kinase 7, suggesting its potential as an antimalarial agent. researchgate.net

Advanced Research Applications of N Butan 2 Ylpyrrole 2,5 Dione Derivatives

Polymer Chemistry and Materials Science

The unique reactivity of the maleimide (B117702) double bond, conjugated with two carbonyl groups, makes N-substituted maleimides like N-butan-2-ylpyrrole-2,5-dione valuable monomers and functionalization agents in the synthesis and modification of polymers.

Copolymerization Kinetics and Mechanisms of N-Substituted Maleimides

N-substituted maleimides are recognized for their participation in radical copolymerization with a variety of vinyl monomers. ppor.az These reactions often lead to the formation of copolymers with a regular, alternating structure. ppor.az The copolymerization of N-substituted maleimides, such as N-butylmaleimide and N-phenylmaleimide, with styrene (B11656) has been shown to produce copolymers with a nearly equimolar ratio of the comonomers, irrespective of the initial monomer feed composition, which is characteristic of alternating copolymerization. ppor.az This tendency to form alternating copolymers is attributed to the electron-accepting nature of the maleimide monomer. sapub.org

The kinetics of these copolymerizations are influenced by factors such as reaction temperature, initiator concentration, and the specific N-substituent on the maleimide. jlu.edu.cn For instance, in the copolymerization of N-substituted maleimides with electron-donor monomers like vinyl ethers, the reaction can proceed rapidly upon UV exposure, even without a photoinitiator, to yield alternating copolymers. kpi.ua The reactivity ratios determined in these studies provide quantitative insight into the propagation kinetics, confirming a high tendency for cross-propagation over homopolymerization. nih.gov

A study on the radical copolymerization of N-substituted maleimides with styrene demonstrated the formation of copolymers with regular structures. ppor.az The composition of the resulting copolymers was found to be largely independent of the initial monomer mixture, pointing towards an alternating structure. ppor.az

| Comonomer System | Copolymerization Behavior | Key Findings |

| N-substituted maleimides and Styrene | Alternating Copolymerization | Copolymer composition is nearly equimolar and independent of the initial monomer feed. ppor.az |

| Maleimide and Vinyl Ether | Photo-induced Alternating Copolymerization | Rapid reaction under UV light without a photoinitiator, leading to nearly 100% conversion. kpi.ua |

| N-substituted maleimides and Acrylates | Radical Copolymerization | Maleimides can act as both comonomer and photoinitiator. kpi.ua |

Functionalization of Polymer Chains through Maleimide Reactivity

The reactivity of the maleimide group provides an effective route for the post-polymerization modification and direct incorporation of functionalities into polymer chains. researchgate.net A notable strategy involves the controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), of a primary monomer like styrene with a small amount of a functional N-substituted maleimide. nih.gov This method allows for the precise, localized incorporation of the maleimide unit into the growing polymer chain. nih.gov Because the cross-propagation of the maleimide is much faster than its homopolymerization, it is consumed quickly, resulting in polymer chains with discrete functional regions. nih.gov

This "on-demand" functionalization enables the synthesis of well-defined polymers where the position and number of functional maleimide units can be controlled. nih.gov Researchers have successfully created libraries of polymers with various functionalities, including fluorescent tags, biorelevant molecules like biotin, and protected chemical groups, by introducing different N-substituted maleimides during polymerization. nih.govacs.org The maleimide group can also be introduced at the chain ends of polymers, creating telechelic polymers that are valuable for creating more complex macromolecular structures. nih.gov

| Functionalization Strategy | Polymer System | Description |

| "On-demand" local functionalization | Polystyrene chains with N-substituted maleimides | ATRP is used to incorporate discrete amounts of functional maleimides at specific locations along the polymer chain by controlling the addition time. nih.gov |

| Post-polymerization modification | Polymer brushes with maleimide side chains | Surface-initiated ATRP is used to create brushes that can be functionalized with thiol-containing molecules. acs.org |

| End-functionalization | Star polymers | Maleimide groups are introduced at the chain ends of star polymers for subsequent conjugation. nih.gov |

Application as Cross-Linking Agents in Polymer Networks and Hydrogels

N-substituted maleimides are extensively used as cross-linking agents, particularly in the formation of hydrogels for biomedical applications. jelsciences.com The high efficiency and specificity of the maleimide-thiol Michael addition reaction make it an ideal method for creating stable, cross-linked polymer networks under mild, biocompatible conditions. jelsciences.comnih.gov This reaction forms a stable covalent bond between a maleimide-functionalized polymer and a thiol-containing cross-linker. jelsciences.com

Poly(ethylene glycol) (PEG) hydrogels cross-linked with maleimide chemistry (PEG-4MAL) exhibit improved reaction kinetics and cross-linking efficiency compared to other systems like PEG-acrylate. nih.gov These hydrogels can be formed in minutes, which is advantageous for in situ clinical applications. nih.gov The versatility of this approach allows for the incorporation of bioactive molecules, such as cell adhesion peptides, to create functional biomaterials for tissue engineering and drug delivery. nih.govnih.gov The maleimide group itself can also be used for dual purposes: first for photochemical cross-linking to form the hydrogel and then as a reactive handle for subsequent bioconjugation. acs.org

Role as Monomeric Photoinitiators in Polymerization Processes

A fascinating application of N-substituted maleimides is their ability to function as monomeric photoinitiators (MPIs). rsc.org Unlike conventional photoinitiators that can leave behind undesirable residues, maleimides can initiate polymerization and become part of the resulting polymer chain. kpi.ua Upon UV irradiation, N-aliphatic maleimides can abstract hydrogen atoms, generating radicals that initiate the polymerization of other monomers, such as acrylates. nih.gov

The maleimide group, which is the UV-absorbing chromophore, is consumed during the polymerization process. kpi.ua This results in colorless films that absorb very little light at wavelengths greater than 300 nm. kpi.ua Studies have shown that N-substituted maleimides can effectively initiate the polymerization of diacrylate monomers, with the reactivity increasing with the concentration of the maleimide. kpi.uakpi.ua This dual role as both initiator and monomer has garnered significant interest in the UV curing industry. kpi.uanih.gov Twisted N-aromatic maleimides, in particular, have been found to be effective at initiating free radical polymerization upon direct UV excitation. acs.org

Studies on the Thermal Stability of Maleimide-Containing Polymers

Polymers incorporating the maleimide ring structure are known for their high thermal stability. lew.roresearchgate.net The rigid five-membered ring of the maleimide contributes to enhancing the thermal properties of the polymer backbone. rsc.org Research on various homopolymers and copolymers based on N-substituted maleimides consistently reports high decomposition temperatures, often exceeding 260°C. lew.ro

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are common techniques used to evaluate the thermal properties of these polymers. sysrevpharm.orgaip.org For example, polymers prepared from N-(3-acetoxy-4-carboxy-phenyl)maleimide demonstrated decomposition temperatures above 260°C. lew.ro Similarly, copolymers derived from sulfamethoxazole-based maleimides also exhibited very good thermal stability, with high glass transition temperatures (Tg) ranging from 250°C to 320°C. aip.org This inherent thermal robustness makes maleimide-containing polymers suitable for applications requiring high-temperature resistance. lew.ro

| Polymer Type | Thermal Property | Reported Values |

| Homopolymer of N-(3-acetoxy-4-carboxy-phenyl)maleimide | Decomposition Temperature | > 260°C lew.ro |

| Copolymers of sulfamethoxazole-based maleimide | Glass Transition Temperature (Tg) | 250°C - 320°C aip.org |

| Copolymers of N-(4-Acetylphenyl)maleimide | Thermal Stability | High resistance to thermal degradation. sapub.org |

Bioconjugation and Biofunctionalization Strategies

Maleimides are a cornerstone of bioconjugation chemistry, prized for their ability to selectively react with thiol groups on biomolecules like proteins and peptides. nih.govacs.org This high selectivity for thiols is achieved under mild pH conditions (6.5-7.5), where other potentially reactive groups like the amines on lysine (B10760008) residues are typically protonated and unreactive. mdpi.com The reaction, a Michael addition, is kinetically favorable, leading to rapid and high-yield formation of a stable thiosuccinimide conjugate. nih.govchemrxiv.org

This chemistry is central to the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules. acs.orgacs.org For example, polymers end-functionalized with a maleimide group can be specifically conjugated to proteins at a free cysteine residue. nih.gov

Site-Specific Covalent Conjugation to Biomolecules (e.g., proteins, peptides, nanoparticles)

The cornerstone of maleimide utility in research is its ability to undergo site-specific covalent conjugation, primarily through a Michael addition reaction. ulisboa.pt This reaction is exceptionally efficient for forming a stable covalent bond between the maleimide group and a thiol (sulfhydryl) group, which is present in the amino acid cysteine. ulisboa.ptnih.gov This specificity allows for the precise attachment of the maleimide-containing compound to proteins and peptides at known cysteine residue locations.

The process involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the carbon atoms of the maleimide's carbon-carbon double bond. prolynxinc.com This forms a stable thiosuccinimide linkage, effectively tethering the maleimide derivative to the biomolecule. ulisboa.pt This technique is widely employed for labeling biomolecules with fluorescent tags, creating peptide-drug conjugates, and attaching molecules to nanoparticles for targeted delivery systems. nih.gov The reaction's reliability and specificity make N-substituted maleimides a common tool for modifying biological macromolecules. nih.gov

Design and Application in Antibody-Drug Conjugates (ADCs) as Linker Moieties

Antibody-Drug Conjugates (ADCs) represent a powerful class of cancer therapeutics that combine the specificity of an antibody with the cell-killing power of a cytotoxic drug. nih.govnih.gov The linker, which connects the antibody to the drug, is a critical component, and maleimide derivatives are frequently incorporated into these linkers. nih.gov

In this context, a linker molecule is synthesized with a maleimide group at one end. This maleimide moiety reacts with a thiol group from a cysteine residue on the antibody, forming a stable covalent bond. nih.gov The other end of the linker is attached to a potent cytotoxic payload. This modular design allows for the targeted delivery of the drug to cancer cells recognized by the antibody. nih.gov Several ADCs, including some approved for clinical use, utilize this maleimide-based conjugation chemistry to attach the drug payload to the antibody. prolynxinc.comnih.gov The design of these linkers is crucial, as their stability can impact the efficacy and safety of the ADC. researchgate.net

Surface Functionalization for Biosensing, Diagnostics, and Biomaterial Development

The reactivity of the maleimide group is also exploited for the functionalization of surfaces in biosensors, diagnostic devices, and the development of advanced biomaterials. mdpi.comnumberanalytics.com Surface functionalization is a key step in biosensor fabrication, as it enables the effective immobilization of biological probes for analyte recognition. rsc.org

In this application, a surface, such as a gold nanoparticle, a sensor chip, or a polymer scaffold, is first modified to present maleimide groups. mdpi.comscispace.com These maleimide-functionalized surfaces can then selectively and covalently bind thiol-containing biomolecules like antibodies, enzymes, or DNA fragments. scispace.com This immobilization strategy creates a stable and oriented attachment of the bioreceptor, which is crucial for the sensitivity and specificity of the biosensor. mdpi.comresearchgate.net This method is used to create interfaces for electrochemical, optical, and image-based biosensors designed to detect specific biomolecules in complex samples. mdpi.comresearchgate.net

Stability of Bioconjugated Linkages: Retro-Michael Elimination and Hydrolysis in Biological Media

Despite the widespread use of maleimide-thiol conjugates, the resulting thiosuccinimide bond is not completely stable in biological environments. ulisboa.pt It can undergo a process called a retro-Michael reaction, which is a β-elimination that breaks the covalent bond between the thiol and the maleimide ring. nih.govprolynxinc.com In the bloodstream, this can lead to the premature release of the conjugated drug or peptide. ulisboa.pt The released maleimide can then react with other thiol-containing molecules, such as the abundant antioxidant glutathione (B108866) or serum albumin, leading to off-target effects and reduced therapeutic efficacy. nih.govresearchgate.net

Concurrently, the succinimide (B58015) ring of the conjugate can undergo hydrolysis, where the ring is opened to form two isomeric succinamic acid thioethers (SATEs). prolynxinc.com This hydrolysis reaction is irreversible and results in a much more stable linkage that is resistant to the retro-Michael elimination. nih.govprolynxinc.com The rate of this stabilizing hydrolysis is influenced by the N-substituent on the maleimide ring; electron-withdrawing substituents can accelerate the hydrolysis rate. nih.govprolynxinc.com This has led to strategies where conjugates made with specific maleimides are intentionally hydrolyzed in vitro to ensure their stability in vivo. prolynxinc.com

Medicinal Chemistry and Biological Activity Investigations

The pyrrole-2,5-dione scaffold, central to 1-Butan-2-ylpyrrole-2,5-dione, is a recurring motif in compounds investigated for a range of biological activities. Researchers have synthesized and evaluated numerous derivatives for their potential as therapeutic agents.

Enzyme Inhibition Studies (e.g., Monoglyceride Lipase (B570770) (MGL), Urease)

Monoglyceride Lipase (MGL): MGL is a serine hydrolase that plays a key role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov The inhibition of MGL is a therapeutic strategy for various conditions, including neurological disorders, inflammation, and cancer. nih.gov A wide array of chemical structures has been explored as MGL inhibitors. nih.govucl.ac.be While specific studies on this compound are not prominent, the broader class of heterocyclic compounds is of continuous interest in the search for novel enzyme modulators.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org Its activity is linked to pathologies caused by certain bacteria, such as Helicobacter pylori. Therefore, urease inhibitors are of significant interest. Various heterocyclic compounds have shown potent urease inhibitory activity, often exceeding that of the standard inhibitor, thiourea (B124793). researchgate.netnih.gov

| Compound Class/Derivative | IC₅₀ (µM) vs. Urease | Reference |

| Thiourea (Standard) | 21.1 ± 0.11 | researchgate.net |

| Thiourea (Standard) | 21.25 ± 0.15 | nih.gov |

| 2-Indolinone Derivative 6 | 13.34 ± 1.75 | researchgate.net |

| 2-Indolinone Derivative 2 | 16.67 ± 1.73 | researchgate.net |

| Furan (B31954) Chalcone Derivative 4h | 16.13 ± 2.45 | nih.gov |

| Furan Chalcone Derivative 4s | 18.75 ± 0.85 | nih.gov |

| Pyridylpiperazine Derivative 5b | 3.90 ± 1.91 | frontiersin.org |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate greater potency.

Evaluation of Antimicrobial Activity (Antibacterial and Antifungal Properties)

N-substituted maleimides and related cyclic imides have been the subject of numerous studies for their antimicrobial properties. researchgate.net These compounds have demonstrated activity against a range of pathogenic bacteria and fungi. nih.govanalis.com.my The mechanism of action is often attributed to their ability to react with thiol groups in essential enzymes, such as cysteine proteases, thereby inhibiting crucial metabolic pathways in the microbes. researchgate.netanalis.com.my

The antimicrobial effect is often dependent on the nature of the substituent on the nitrogen atom, which influences factors like lipophilicity and chemical reactivity. nih.gov Studies have shown that various N-substituted maleimides can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans. nih.govuobaghdad.edu.iqnih.gov

| Compound Class | Target Microbe | Activity/Result | Reference(s) |

| N-Substituted Maleimides | Candida albicans | Strong antifungal effect (MIC 0.5-4 µg/ml) | nih.gov |

| N-Substituted Maleimides | Escherichia coli | Structure-dependent antibacterial activity | nih.gov |

| N-(tert-butyl)maleimide | Escherichia coli | Reported antibacterial properties | analis.com.my |

| N-aryl maleimide derivatives | S. aureus, E. coli | Moderate to good microbial inhibitors | nih.gov |

| N-substituted benzothiazolyl maleimides | S. aureus, K. pneumoniae, C. albicans | Good antibacterial and antifungal activities | uobaghdad.edu.iq |

| 5-oxopyrrolidine derivative 21 | Multidrug-resistant S. aureus | Promising and selective activity | researchgate.net |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Cytostatic Effects in Cellular Systems

Derivatives of N-butan-2-ylpyrrole-2,5-dione, which belong to the broader class of N-substituted maleimides, have demonstrated significant cytostatic activities. Research has shown that neutral maleimides, in particular, are highly cytostatic, with IC50 values often below 0.1 µg/ml. nih.gov This potent activity suggests a strong inhibitory effect on cell proliferation. In contrast, basic maleimides that feature tertiary aminoalkyl substituents have been noted to exhibit low antimicrobial but high cytostatic activity. nih.gov

The lipophilicity and chemical reactivity of these compounds appear to have a more pronounced influence on their antibacterial action rather than their cytostatic and antifungal effects. nih.gov The maleimide structure itself, with its reactive imide ring, is considered to be a key contributor to its biological activity, including its ability to cross cell membranes. researchgate.net

Studies on various N-substituted maleimides have consistently highlighted their potential as cytostatic agents. For instance, a range of these compounds has been synthesized and evaluated for their anti-proliferative activities against various tumor cell lines, with many showing moderate potencies in the micromolar range. nih.gov The cytostatic effects are often linked to the ability of the maleimide moiety to interact with biological molecules, thereby disrupting cellular processes. nih.govnih.gov

Table 1: Cytostatic Activity of N-Substituted Maleimide Derivatives

| Compound Type | Cytostatic Activity (IC50) | Reference |

| Neutral Maleimides | < 0.1 µg/ml | nih.gov |

| Basic Maleimides (tertiary aminoalkyl substituents) | High | nih.gov |

| 3,4-diaryl maleimide derivatives | Micromolar range | nih.gov |

Elucidation of Molecular Mechanisms of Biological Action

The biological activity of N-substituted maleimides, including N-butan-2-ylpyrrole-2,5-dione, is largely attributed to the reactivity of the maleimide ring. A primary mechanism of action is the Michael addition reaction, where the electron-deficient double bond of the maleimide ring readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This covalent modification can lead to the formation of thiosuccinimide products, which can alter the structure and function of proteins, thereby affecting various biochemical pathways and cellular functions. acs.org

One of the key molecular targets identified for some N-substituted maleimides is the enzyme β(1,3)glucan synthase, which is crucial for the biosynthesis of the fungal cell wall component β(1,3)glucan. nih.gov Inhibition of this enzyme disrupts cell wall integrity, leading to antifungal effects. nih.gov

Furthermore, certain N-substituted maleimide derivatives have been investigated as inhibitors of prostaglandin (B15479496) endoperoxide synthases (PGHS), also known as cyclooxygenases (COX). acs.org These enzymes are involved in the inflammatory response. The inactivation of both cyclooxygenase and peroxidase activities of PGHS-1 and the inhibition of the inducible isozyme, PGHS-2, have been observed. acs.org The mechanism involves covalent modification of the enzyme, as demonstrated by the lack of inhibition by the corresponding succinimide analog, which lacks the reactive double bond. acs.org

The interaction with thiol groups is a recurring theme in the molecular mechanism of these compounds. For instance, N-substituted maleimides have been studied as inhibitors of monoglyceride lipase (MGL), an enzyme involved in the endocannabinoid system. ucl.ac.be These compounds act as irreversible inhibitors, likely through covalent modification of a sulfhydryl group in the enzyme. ucl.ac.be

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of N-butan-2-ylpyrrole-2,5-dione derivatives is significantly influenced by their chemical structure, and structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent and selective compounds.

A critical factor in the inhibitory activity of N-substituted maleimides against enzymes like prostaglandin endoperoxide synthase (PGHS) is the presence of a carboxylate group. acs.org For example, N-(carboxyalkyl)maleimides exhibit both rapid and time-dependent inhibition of PGHS, whereas the corresponding N-alkylmaleimides are only time-dependent inactivators. acs.org This suggests that the carboxylate functionality is crucial for the initial rapid binding to the enzyme. acs.org

In the context of monoglyceride lipase (MGL) inhibition, SAR studies on N-substituted maleimides have revealed several key features. For N-phenylmaleimide derivatives, the position of substituents on the phenyl ring influences inhibitory potency. ucl.ac.be For instance, with halogen substituents, position 3 is generally preferred over positions 2 and 4, which may be due to the attractive inductive effect of the halogen at this position, making the maleimide double bond more susceptible to nucleophilic attack. ucl.ac.be The size of the halogen atom, however, appears to have little impact on the inhibitory activity. ucl.ac.be For alkyl-substituted N-phenylmaleimides, the best inhibition is often observed with smaller alkyl groups like methyl or ethyl at position 2. ucl.ac.be

The nature of the substituent on the nitrogen atom of the maleimide ring also plays a crucial role in the stability and reactivity of the compound. N-aryl maleimides, for instance, have been found to react approximately 2.5 times faster with thiolate substrates compared to N-alkyl derivatives. mdpi.com However, the conjugates formed from N-aryl maleimides can exhibit faster rates of thio-succinimide ring hydrolysis. mdpi.com

Table 2: SAR Highlights for N-Substituted Maleimide Derivatives

| Target/Activity | Key Structural Feature | Effect on Activity | Reference |

| PGHS Inhibition | Carboxylate group on the alkyl chain | Essential for rapid inhibition | acs.org |

| MGL Inhibition (Halogenated N-phenylmaleimides) | Halogen at position 3 of the phenyl ring | Preferred for higher potency | ucl.ac.be |

| MGL Inhibition (Alkyl-substituted N-phenylmaleimides) | Methyl or ethyl group at position 2 of the phenyl ring | Optimal for inhibition | ucl.ac.be |

| Reactivity with Thiols | N-aryl substituent | Increased reaction rate compared to N-alkyl | mdpi.com |

Exploration as Potential Multi-Target Therapeutic Agents

The inherent reactivity of the maleimide scaffold allows derivatives of N-butan-2-ylpyrrole-2,5-dione to interact with a variety of biological targets, opening up the possibility of their development as multi-target therapeutic agents. This approach is gaining traction in drug discovery as it can offer advantages in treating complex diseases. ebi.ac.uk